Bietaserpine
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N3O9/c1-9-40(10-2)15-16-42-29-20-25(45-3)11-12-26(29)27-13-14-41-22-24-19-33(37(49-7)34(39(44)50-8)28(24)21-30(41)35(27)42)51-38(43)23-17-31(46-4)36(48-6)32(18-23)47-5/h11-12,17-18,20,24,28,30,33-34,37H,9-10,13-16,19,21-22H2,1-8H3/t24-,28+,30-,33-,34+,37+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTSRDISOMSAQC-ZNFOTRSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@H]([C@@H]([C@H]5C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018918 | |
| Record name | Bietaserpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-18-9 | |
| Record name | Bietaserpine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bietaserpine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bietaserpine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bietaserpine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bietaserpine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIETASERPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P5B94FVD5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Bietaserpine: an Overview of Its Chemical and Pharmacological Context
Classification within Yohimban (B1201205) Alkaloids
Bietaserpine is classified as a yohimban alkaloid. nih.govontosight.aichemicalbook.com Yohimban alkaloids are a group of organic compounds characterized by a specific pentacyclic skeleton. drugbank.com These alkaloids are found in various plant species and are known for their diverse biological activities, including effects on the central nervous system and the cardiovascular system. ontosight.ai this compound's chemical structure is complex, featuring multiple methoxy (B1213986) groups and a diethylaminoethyl side chain, which contribute to its unique pharmacological profile. ontosight.ai The compound's chemical formula is C₃₉H₅₃N₃O₉, and its molecular weight is approximately 707.85 g/mol . nih.govwikipedia.orggenome.jpdrugfuture.com
This compound is also categorized within the Anatomical Therapeutic Chemical (ATC) classification system. It is found under the category C - Cardiovascular system, specifically C02 - Antihypertensives, C02A - Antiadrenergic agents, centrally acting, and C02AA - Rauwolfia alkaloids, with the code C02AA07. nih.govdrugbank.comgenome.jp
Historical Context and Relationship to Reserpine (B192253) Analogs
This compound is recognized as a derivative of reserpine. wikipedia.orgiiab.mewikidoc.orgncats.io Reserpine is an indole (B1671886) alkaloid isolated in 1952 from the root of Rauvolfia serpentina, a plant historically used in India for various medicinal purposes. wikipedia.orgactaspsiquiatria.es Reserpine was a significant early development in the treatment of hypertension and also played a role in the history of psychiatric medications. wikipedia.orgactaspsiquiatria.estaylorandfrancis.com
The development of this compound is situated within the historical context of research into reserpine and its analogs. Reserpine itself was introduced for clinical use in the mid-20th century and was notable for its mechanism involving the depletion of monoamine neurotransmitters by inhibiting the vesicular monoamine transporter (VMAT). wikipedia.orgiiab.mewikidoc.orgwikipedia.orgtaylorandfrancis.com this compound, as a derivative, also acts as a VMAT inhibitor. wikipedia.orgiiab.mewikidoc.org
This compound was used as an antihypertensive agent and was marketed in the 1960s in some countries, such as France and Italy. ncats.io The interest in reserpine derivatives like this compound stemmed from efforts to develop compounds with similar therapeutic benefits to reserpine but potentially with modified pharmacological properties or improved profiles. googleapis.comgoogleapis.com
While reserpine's clinical use has declined due to side effects and the development of newer medications, its historical importance in psychopharmacology and antihypertensive treatment is significant. wikipedia.orgtaylorandfrancis.com this compound represents an example of the chemical exploration that followed the isolation and characterization of reserpine, seeking to leverage the core yohimban structure for therapeutic purposes.
Molecular and Cellular Pharmacology of Bietaserpine
Mechanism of Action Investigations
The primary mechanism of bietaserpine is the disruption of neurotransmitter storage, which leads to a cascade of downstream effects on adrenergic signaling and neurotransmitter levels.
Studies on the broader class of VMAT inhibitors have shown that this reduction in adrenergic signaling can trigger compensatory changes in receptor density. For instance, chronic administration of reserpine (B192253) has been observed to cause an upregulation of alpha-1b adrenergic receptors in the brain of animal models, a physiological response to the prolonged decrease in neurotransmitter availability.
The central mechanism of this compound's action is the potent and irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). wikipedia.orgnih.gov VMAT2 is a crucial protein located on the membrane of synaptic vesicles in monoaminergic neurons, responsible for pumping cytosolic neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), serotonin (B10506), and histamine (B1213489) into the vesicles for storage and subsequent release. nih.govpatsnap.com
By binding irreversibly to VMAT2, this compound locks the transporter in a conformation that prevents it from sequestering monoamines. nih.govnih.gov Cryo-electron microscopy studies on its parent compound, reserpine, have revealed the precise nature of this interaction. Reserpine occupies the substrate-binding pocket and locks VMAT2 into a cytoplasm-facing state, effectively blocking the transport cycle and preventing neurotransmitter uptake. nih.gov This contrasts with other VMAT2 inhibitors, such as tetrabenazine, which traps the transporter in an occluded state. nih.gov This irreversible blockade renders the synaptic vesicles unable to store and protect monoamines from degradation. nih.gov
| Inhibitor | Target Transporter | Binding Action | Resulting VMAT2 State | Effect on Transport Cycle |
|---|---|---|---|---|
| Reserpine | VMAT2 | Binds to substrate-binding pocket | Cytoplasm-facing | Arrested; blocks substrate access |
| Tetrabenazine | VMAT2 | Binds to a VMAT2-specific pocket | Occluded | Arrested; traps transporter |
| Ketanserin | VMAT2 | Occupies substrate-binding pocket | Lumen-facing | Stabilized in a release-ready state |
The irreversible inhibition of VMAT2 by this compound directly leads to the depletion of key neurotransmitters from central and peripheral nerve terminals. drugbank.com Monoamines such as catecholamines (norepinephrine, dopamine) and serotonin, which are unable to enter the protective environment of synaptic vesicles, remain in the neuronal cytoplasm. patsnap.com In the cytoplasm, these neurotransmitters are vulnerable to rapid degradation by enzymes, primarily monoamine oxidase (MAO), which is located on the outer membrane of mitochondria. patsnap.comdrugbank.com
This enzymatic breakdown prevents the neurotransmitters from being released into the synapse, resulting in a significant and long-lasting reduction in monoaminergic signaling. wikipedia.org The depletion of norepinephrine from peripheral sympathetic nerve endings is the principal cause of the compound's antihypertensive effects. drugbank.com The depletion of central neurotransmitters like dopamine and serotonin is also a key feature of its pharmacological profile. nih.gov
The primary molecular targets for this compound are the vesicular monoamine transporters. Studies on its parent compound, reserpine, have shown that it inhibits both major isoforms of the transporter, VMAT1 (found primarily in neuroendocrine cells) and VMAT2 (found in neurons). nih.gov Some research suggests reserpine binds to both VMAT1 and VMAT2, distinguishing it from more selective VMAT2 inhibitors like tetrabenazine. nih.gov The compound's pharmacological effects are primarily attributed to its potent inhibition of VMAT2 within the central and peripheral nervous systems. Beyond its high affinity for VMAT, this compound does not exhibit significant direct binding to a wide array of other neurotransmitter receptors, such as adrenergic, dopaminergic, or serotonergic receptors. Its effects on these other receptor systems are secondary to the profound depletion of their respective neurotransmitters. nih.gov
Pharmacodynamic Explorations in Preclinical Models
Preclinical studies, primarily utilizing the parent compound reserpine, have extensively documented the key pharmacodynamic outcomes of VMAT inhibition, most notably its effect on blood pressure.
The depletion of catecholamines, particularly norepinephrine, from peripheral sympathetic nerve endings leads to a significant reduction in sympathetic tone, resulting in potent hypotensive effects. drugbank.com In preclinical animal models, such as anesthetized rats, administration of reserpine produces a dose-dependent reduction in mean arterial blood pressure. nih.gov This effect is a direct consequence of reduced norepinephrine release, leading to vasodilation and a decrease in peripheral vascular resistance. wikipedia.org Studies have successfully used reserpine to establish stable animal models of hypotension for further cardiovascular research. nih.gov
| Treatment Group (Dose in mg/kg) | Baseline SBP (mmHg) | SBP after 3 Weeks (mmHg) | Percent Decrease in SBP |
|---|---|---|---|
| Control | 125.4 | 124.8 | -0.5% |
| Reserpine (0.016) | 126.1 | 110.2 | -12.6% |
| Reserpine (0.032) | 125.8 | 95.5 | -24.1% |
| Reserpine (0.064) | 126.3 | 88.7 | -29.8% |
| Reserpine (0.128) | 125.5 | 80.1 | -36.2% |
Research on Pharmacokinetics in Preclinical Systems
Absorption and Excretion Profiles in Animal Studies
A study titled "STUDY ON THE ABSORPTION AND EXCRETION OF RESERPINE AND ITS DERIVATIVE, this compound" indicates that research has been conducted in this area. researchgate.net However, the detailed findings and specific data from this study regarding the absorption and excretion profiles of this compound in animal models are not accessible in the publicly available literature. Therefore, a data table on its absorption and excretion cannot be provided at this time.
Receptor Ligand Interactions and Signaling Pathways
Detailed Analysis of Bietaserpine's Receptor Binding Affinities
For comparative context, studies on the parent compound, reserpine (B192253), have demonstrated its interaction with adrenergic and serotonergic systems due to its monoamine-depleting effects. drugbank.comnih.gov However, specific receptor binding profiles that quantify the direct interaction of this compound with these receptors are not available. The creation of a data table detailing this compound's binding affinities is therefore not possible based on current research.
Exploration of G Protein-Coupled Receptor (GPCR) Modulation by this compound
The direct modulatory effects of this compound on G protein-coupled receptors (GPCRs) are not well-documented. GPCRs represent a large family of receptors that are crucial for a multitude of physiological processes and are common targets for pharmaceuticals. nih.gov Modulation of these receptors can occur through various mechanisms, including direct agonism, antagonism, or allosteric modulation. nih.gov
While the depletion of monoamines by this compound will indirectly affect the signaling of adrenergic and serotonergic GPCRs, direct evidence of this compound binding to and modulating these receptors is scarce. Research into whether this compound acts as an agonist, antagonist, or allosteric modulator at specific GPCR subtypes has not been a significant focus of published studies.
Investigation of Intracellular Signaling Cascades Affected by this compound
The downstream effects of this compound on specific intracellular signaling cascades are an area requiring further investigation. The alteration of monoamine levels by this compound will undoubtedly impact signaling pathways regulated by these neurotransmitters. For instance, signaling through adrenergic and serotonin (B10506) receptors often involves G proteins that modulate the activity of adenylyl cyclase and phospholipase C, leading to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates.
Studies on the related compound, reserpine, have explored its influence on pathways such as the transforming growth factor-β (TGF-β) signaling pathway in the context of cancer research. nih.gov However, similar in-depth studies elucidating the specific intracellular signaling cascades directly or indirectly affected by this compound are not present in the available literature.
Potential for this compound in Studying Receptor-Receptor Interactions
The concept of receptor-receptor interactions, where receptors form complexes and modulate each other's function, has expanded our understanding of cellular signaling. nih.gov These interactions can lead to changes in ligand binding, G protein coupling, and downstream signaling.
Given its monoamine-depleting action, this compound could theoretically be a tool to study the consequences of reduced endogenous ligand availability on receptor-receptor interactions within the adrenergic and serotonergic systems. However, there are no specific studies that have utilized this compound for this purpose. The potential for this compound in this area of research remains to be explored.
Structure Activity Relationship Sar and Analog Development for Bietaserpine
Elucidation of Structural Determinants for Bietaserpine's Pharmacological Activities
The pharmacological activities of this compound are intrinsically linked to its specific chemical structure, a characteristic shared with other yohimban (B1201205) alkaloids known for their diverse biological effects on systems like the central nervous system and cardiovascular system. ontosight.ai While detailed, specific research findings solely on the structural determinants of this compound's activities are limited in the provided search results, the general principles of SAR for alkaloids and related compounds offer insights.
The yohimban core structure, a pentacyclic indole (B1671886) alkaloid skeleton, serves as the foundation for numerous bioactive compounds. Modifications to this core structure, including the addition or removal of functional groups, can significantly impact biological activity. preprints.org For instance, this compound's unique profile is attributed, in part, to its multiple methoxy (B1213986) groups and the diethylaminoethyl side chain. ontosight.ai
Research on other yohimban and reserpine (B192253) derivatives highlights the importance of specific positions on the alkaloid scaffold for activity. Studies on reserpine analogs, for example, have explored modifications aimed at altering the balance between peripheral and central nervous system effects. openaccessjournals.com Quaternization of reserpine, a structural modification, was found to attenuate its entry into the central nervous system. openaccessjournals.com Similarly, modifications at the 17-position of yohimban have been shown to alter affinity for adrenergic receptors. ontosight.ai These examples from related alkaloids suggest that specific substituents and their positions on the yohimban skeleton of this compound are critical determinants of its pharmacological actions, likely including its observed effects on blood pressure via alpha-adrenergic receptor antagonism. ontosight.ai
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of natural products like this compound are driven by the desire to improve their therapeutic properties. This involves making specific chemical modifications to the parent structure based on SAR insights. gardp.org While direct information on the synthesis of this compound analogs is not extensively detailed in the provided results, the synthesis of yohimban and reserpine derivatives provides a relevant context.
Synthetic strategies for yohimban alkaloids often involve complex multi-step organic synthesis techniques, starting from natural sources or simpler precursors. ontosight.airesearchgate.net The challenge in synthesizing these complex structures lies in controlling stereochemistry, particularly at key chiral centers like C(3). nih.gov Divergent approaches have been developed to access different yohimbinoid alkaloids, highlighting the complexity involved in precisely controlling the outcome of synthetic reactions. nih.gov
The synthesis of reserpine derivatives has also been explored, with attempts made to create analogs with modified or enhanced activities and potentially fewer side effects. openaccessjournals.com These efforts demonstrate the synthetic feasibility of modifying the core yohimban structure. The general principles of organic synthesis, including techniques for forming covalent bonds and utilizing protecting groups, are applicable to the creation of this compound analogs. google.comgoogle.com The goal is to selectively introduce or modify functional groups to probe their influence on pharmacological activity, guided by SAR.
Computational Approaches in SAR Studies and De Novo Molecule Design for Yohimban Alkaloids
Computational approaches play an increasingly vital role in modern SAR studies and the design of new molecules, including complex natural product derivatives like yohimban alkaloids. preprints.org These methods can complement experimental studies by providing insights into the relationship between molecular structure and biological activity at a theoretical level. preprints.org
In silico studies for SAR analysis of alkaloids often consider various molecular parameters such as the number of rotatable bonds, chiral centers, aromatic rings, and the presence of hydrogen bond donors and acceptors. preprints.org These parameters can be correlated with observed biological activities to build predictive models. Computational chemistry techniques, such as reaction path Hamiltonian (RPH) and intrinsic reaction coordinate (IRC) analyses, have been used to understand reaction mechanisms and predict regioselectivity in the synthesis of yohimban compounds. Density functional theory (DFT) has also been applied to analyze transition structures and understand the factors influencing stereoselectivity in synthetic reactions relevant to yohimban alkaloid synthesis. researchgate.net
For yohimban alkaloids specifically, computational studies are underway to gain deeper insights into the diastereoselectivity of key synthetic steps, such as the Pictet-Spengler reaction. nih.gov These computational efforts aim to explain experimental observations and guide the optimization of synthetic routes. nih.gov
De novo molecule design, often utilizing computational tools, involves creating novel molecular structures with desired properties. ontosight.aiontosight.ai While the provided information does not detail de novo design efforts specifically for this compound, the concept is being applied to the broader class of yohimban alkaloids and related compounds. ontosight.aiontosight.aiacs.org This involves using algorithms and computational models to generate potential new structures that are predicted to have favorable interactions with biological targets, based on existing SAR data and structural information. collaborativedrug.com The goal is to design molecules with improved potency, selectivity, and pharmacokinetic properties before embarking on their synthesis.
Advanced Research Methodologies and Applications for Bietaserpine Studies
In Vitro Experimental Models for Bietaserpine Research
In vitro models are fundamental for studying the direct effects of this compound on cells and biological processes outside a living organism. These models allow for controlled environments to investigate cellular responses and interactions with specific molecular targets.
Cell-Based Assays (e.g., KHT, EMT6, RIF-1 cells)
Cell-based assays are widely used to evaluate the cytotoxic or inhibitory effects of compounds like this compound on various cell lines. Studies investigating the toxicity of 1-[2-(diethylamino)ethyl]reserpine (DL-152), a compound synonymous with this compound, have utilized several transplantable mouse tumor cell lines, including KHT fibrosarcoma, EMT6 mammary carcinoma, and RIF-1 fibrosarcoma cells nih.govnih.gov.
Research has shown that this compound exhibits toxicity to these cell lines in vitro. Experiments with KHT cells in suspension indicated that while high concentrations were toxic to both hypoxic and aerated cells, hypoxic cells demonstrated greater sensitivity to lower concentrations of the compound nih.gov. Comparative studies across KHT, EMT6, and RIF-1 cell lines revealed varying sensitivities, and interestingly, the relative sensitivities observed in vitro did not always correlate with the responses seen in in vivo tumor models nih.gov.
The following table summarizes representative in vitro toxicity findings for this compound (DL-152) on KHT and EMT6 cells:
| Cell Line | Condition | Surviving Fraction (48 hr post-injection in vivo, but reflecting cellular sensitivity) | Citation |
| KHT fibrosarcoma | Hypoxic | More sensitive than aerated cells (In vitro finding) | nih.gov |
| KHT fibrosarcoma | Aerated | Less sensitive than hypoxic cells (In vitro finding) | nih.gov |
| KHT fibrosarcoma | N/A | 3 x 10-2 (Measured via excision assay after in vivo exposure) | nih.gov |
| EMT6 carcinoma | N/A | 2 x 10-1 (Measured via excision assay after in vivo exposure) | nih.gov |
(Note: The surviving fraction data presented here is derived from in vivo experiments followed by excision assay, but the text explicitly links these findings to the in vitro sensitivity of the cells as well nih.govnih.gov. The in vitro experiments with KHT cells specifically confirmed the differential sensitivity based on oxygenation status nih.gov.)
These cell-based assays are crucial for initial screening and for understanding the direct cellular mechanisms of this compound's toxicity, including the influence of factors like oxygen availability nih.govnih.gov.
Receptor Binding Assays
Receptor binding assays are essential techniques in pharmacological research used to study the interaction between a ligand, such as this compound, and its target protein or receptor giffordbioscience.commerckmillipore.com. These assays are critical for identifying compounds with high binding affinity and characterizing binding kinetics, which can provide insights into a drug's potency and duration of action giffordbioscience.com. This compound is known to be a derivative of reserpine (B192253) and acts as a VMAT inhibitor wikipedia.org. This mechanism of action implies that receptor binding studies, likely focusing on vesicular monoamine transporters (VMATs), would be relevant for understanding how this compound interacts with its biological target at a molecular level.
Receptor binding assays can employ various detection methods, including radioligand binding assays, which are highly sensitive and specific, and non-radioactive formats like fluorescence polarization merckmillipore.comnih.gov. These assays help determine key binding parameters such as the dissociation constant (Kd), inhibition constant (Ki), and the maximum binding capacity (Bmax) giffordbioscience.com. While specific data on this compound receptor binding assays were not extensively detailed in the search results, the nature of its activity as a VMAT inhibitor strongly suggests that such studies are integral to elucidating its precise molecular mechanism.
In Vivo Animal Models for Pharmacological and Mechanistic Investigations
In vivo animal models are indispensable for evaluating the systemic effects of this compound, its pharmacokinetics, and its impact on complex biological systems. These models allow researchers to study the compound's efficacy and investigate its mechanisms of action within a living organism googleapis.comnih.govnih.gov.
Transplantable mouse tumor models, including KHT fibrosarcoma, RIF-1 fibrosarcoma, EMT-6 adenocarcinoma, and Lewis lung carcinoma, have been utilized to assess the toxicity of this compound (DL-152) in vivo nih.gov. In these studies, the drug was administered to tumor-bearing mice, and cell survival was subsequently measured using excision assays nih.govnih.gov. These investigations revealed that this compound was toxic to cells of all tested tumor models when administered intraperitoneally nih.gov.
Detailed studies using the KHT tumor model in mice demonstrated that hypoxic cells were more sensitive to this compound in vivo than aerated cells, mirroring observations from in vitro studies nih.govnih.gov. However, this differential sensitivity to hypoxia was not observed in the EMT-6 or RIF-1 tumor models in vivo or in vitro nih.gov. Interestingly, the relative sensitivities of aerated cells from the different tumor types exposed in vivo did not align with the ranking of sensitivities observed in in vitro toxicity assays nih.gov. This highlights the complexity of in vivo responses, which can be influenced by factors beyond direct cellular toxicity, although pharmacokinetic differences did not appear to be the primary reason for this discrepancy in these specific studies nih.gov.
Animal models, particularly rodent models like mice and rats, are broadly used for pharmacological investigations and to explore the mechanisms of various diseases and the effects of potential therapeutics nih.govtaconic.comfrontiersin.orgnih.gov. Given this compound's relationship to reserpine, which is used to induce Parkinson's disease-like symptoms in animal models for mechanistic studies, it is plausible that this compound could also be explored in similar models to understand its neurological or cardiovascular effects in a complex physiological setting wikipedia.orgfrontiersin.orgnih.gov.
Computational and In Silico Methodologies
Computational and in silico methods play a significant role in modern drug discovery and research, offering powerful tools for predicting molecular interactions, identifying potential targets, and guiding experimental studies jetir.orgfrontiersin.orgscienceasia.orgfrontiersin.org.
Molecular Docking and Dynamics Simulations
Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand, like this compound, to a target protein scienceasia.orgfrontiersin.orgmdpi.comnih.govmdpi.combiotechrep.ir. These simulations provide insights into the potential interactions between the compound and the binding site of a receptor or enzyme frontiersin.orgmdpi.com. Molecular dynamics simulations further extend these studies by simulating the dynamic behavior of the molecular system over time, allowing researchers to assess the stability of the ligand-protein complex and refine the understanding of the binding process mdpi.combiotechrep.ir.
While specific detailed molecular docking or dynamics simulation data for this compound were not extensively found, this compound has been listed in the context of computational studies aimed at identifying potential protein targets scienceasia.org. These computational approaches can predict binding associations and provide a structural and molecular basis for understanding compound activity scienceasia.org. They are valuable for initial screening and prioritizing compounds for further experimental validation nih.gov.
Bioinformatic Approaches for Target Identification
Bioinformatic approaches are crucial for identifying and validating potential drug targets by analyzing large-scale biological data, including genomic, transcriptomic, and proteomic information jetir.orgfrontiersin.orgnuvisan.comnih.gov. These methods integrate various data types to provide a comprehensive view of biological systems and identify molecules that play key roles in diseases or biological pathways jetir.orgnuvisan.com.
Bioinformatics can assist in identifying disease-relevant genes and proteins, predicting their structure and function, and pinpointing potential binding sites for compounds jetir.org. Databases containing information on gene expression, mutations, and protein interactions are valuable resources in this process jetir.org. While the direct application of extensive bioinformatic analyses specifically for de novo this compound target identification was not detailed in the search results, the compound has appeared in computational analyses that utilize bioinformatic principles to relate compounds to potential targets based on similarity or other criteria scienceasia.org. Bioinformatic tools are also used to support the analysis of data generated from high-throughput screening and to generate hypotheses in target identification and deconvolution studies nuvisan.com.
The integration of bioinformatic approaches with experimental data from in vitro and in vivo studies can provide a more comprehensive understanding of this compound's potential targets and mechanisms of action frontiersin.orgnuvisan.com.
Application of AI and Network Medicine in Compound Research
AI, particularly machine learning and deep learning, can be applied to analyze chemical structures, predict pharmacokinetic and pharmacodynamic properties, and screen large libraries of compounds for potential activity against specific targets mdpi.comnih.govnews-medical.net. In the context of a compound like this compound, which is known as an antihypertensive agent and a VMAT inhibitor kegg.jpwikipedia.org, AI could potentially be used for tasks such as:
Predicting interactions with a wider range of biological targets beyond its known VMAT inhibition.
Identifying potential off-target effects or polypharmacology nih.gov.
Analyzing structure-activity relationships to suggest modifications for improved efficacy or reduced side effects.
Screening for potential repurposing opportunities in other conditions related to its known mechanisms or predicted interactions.
Network Medicine, on the other hand, focuses on understanding diseases and drug actions within the context of complex biological networks, such as protein-protein interaction networks, gene regulatory networks, and disease pathways lbg.ac.atnetwork-medicine.org. By mapping how a compound like this compound interacts with specific nodes or pathways within these networks, researchers can gain insights into its mechanism of action at a systems level and identify how it might influence the broader biological processes associated with hypertension or other conditions network-medicine.orgnih.gov. Network Medicine approaches could potentially be applied to this compound research to:
Map its interactions within cardiovascular regulatory networks.
Identify key nodes or pathways modulated by this compound that contribute to its antihypertensive effect.
Explore how its VMAT inhibition impacts related neurotransmitter pathways within a network context.
Predict synergistic effects with other drugs by analyzing their combined impact on relevant biological networks.
Therefore, while AI and Network Medicine hold significant promise for advancing the understanding and potential applications of compounds like this compound, specific detailed research findings from the direct application of these methods to this compound were not available in the provided search results to construct comprehensive data tables or elaborate on specific outcomes within this section.
Q & A
Basic: What experimental design principles should guide the initial pharmacological profiling of Bietaserpine?
Methodological Answer:
For initial pharmacological profiling, employ a tiered approach:
- In vitro assays : Prioritize target-specific binding assays (e.g., receptor affinity studies) and enzyme inhibition assays to establish baseline activity .
- Dose-response curves : Use a minimum of five concentrations across a logarithmic scale to assess potency (EC₅₀/IC₅₀) and efficacy .
- Control groups : Include positive controls (known agonists/antagonists) and vehicle controls to validate assay robustness .
- Replication : Perform triplicate measurements per concentration to account for intra-assay variability .
Advanced: How can researchers resolve contradictions in this compound’s reported pharmacokinetic (PK) data across studies?
Methodological Answer:
Contradictions often arise from methodological differences. Address them via:
- Meta-analysis : Compare PK parameters (e.g., bioavailability, half-life) across studies, normalizing for variables like dosage forms, species, and analytical techniques (HPLC vs. LC-MS) .
- In silico modeling : Use physiologically based pharmacokinetic (PBPK) models to simulate interspecies differences or formulation effects .
- Experimental validation : Replicate conflicting studies under standardized conditions (e.g., fixed-dose administration, uniform sampling intervals) .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect impurities at <0.1% levels .
- NMR spectroscopy : Use ¹H/¹³C NMR to verify structural integrity and identify degradation products (e.g., oxidation byproducts) .
- HPLC-UV/PDA : Monitor stability under stress conditions (heat, light, pH variations) per ICH guidelines .
- Elemental analysis : Validate purity ≥95% for novel synthetic batches .
Advanced: What statistical approaches are optimal for analyzing dose-dependent toxicity contradictions in this compound studies?
Methodological Answer:
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to identify outliers or threshold effects .
- ANOVA with post hoc tests : Compare toxicity endpoints (e.g., LD₅₀) across studies, adjusting for covariates like animal strain or administration route .
- Bayesian meta-analysis : Quantify uncertainty in conflicting toxicity datasets and prioritize hypotheses for follow-up experiments .
Basic: How should researchers formulate hypotheses about this compound’s mechanism of action (MoA) using existing literature?
Methodological Answer:
- Literature triangulation : Cross-reference molecular targets (e.g., GPCRs, kinases) from high-throughput screens with pathway enrichment analysis (KEGG, GO) .
- Docking studies : Use computational tools (AutoDock, Schrödinger) to predict binding affinities for candidate targets .
- Hypothesis testing : Design knockout/knockdown experiments (CRISPR, siRNA) to validate target involvement .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vivo studies?
Methodological Answer:
- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR, Raman spectroscopy) during synthesis to control critical quality attributes (CQAs) .
- Design of experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading) via factorial designs to minimize variability .
- Stability-indicating methods : Use accelerated stability testing to predict shelf-life and storage conditions .
Basic: How to structure a research question evaluating this compound’s efficacy in a novel disease model?
Methodological Answer:
Apply the PICO framework :
- Population : Specify the disease model (e.g., transgenic mice with X mutation).
- Intervention : Define this compound’s dosage, route, and treatment duration.
- Comparison : Use standard care or placebo controls.
- Outcome : Quantify biomarkers (e.g., cytokine levels, tumor volume reduction) .
Example: “Does oral this compound (50 mg/kg, 14 days) reduce neuroinflammation (IL-6, TNF-α) in APP/PS1 mice compared to vehicle controls?” .
Advanced: How can multi-omics data resolve discrepancies in this compound’s off-target effects?
Methodological Answer:
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment and map to off-target pathways (e.g., cytochrome P450) .
- Proteomics : Use SILAC or TMT labeling to quantify protein abundance changes, correlating with phenotypic outcomes .
- Network pharmacology : Integrate omics data with STRING or Reactome databases to predict unintended interactions .
Basic: What ethical considerations apply when designing human trials for this compound?
Methodological Answer:
- Informed consent : Disclose potential risks (e.g., hepatotoxicity) and benefits in participant documentation .
- Data safety monitoring boards (DSMBs) : Establish independent oversight for adverse event reporting .
- Equitable recruitment : Avoid exclusion biases based on comorbidities or demographics .
Advanced: How to optimize this compound’s formulation for enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- Prodrug design : Modify structure to increase lipophilicity (e.g., ester prodrugs) while retaining activity .
- Nanocarriers : Encapsulate in lipid nanoparticles or PEGylated liposomes to improve BBB transit .
- In vivo imaging : Use PET/MRI with radiolabeled this compound to quantify brain distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
